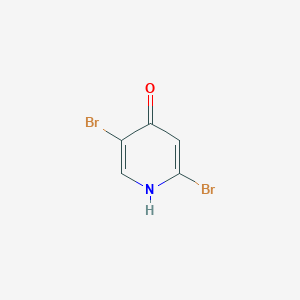

2,5-Dibromopyridin-4-OL

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-dibromo-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKGVEHUYFIUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Pyridine Chemistry

Halogenated pyridines are a class of compounds that serve as essential building blocks in organic synthesis. chemicalbook.com The introduction of halogen atoms onto the pyridine (B92270) ring provides reactive handles for a variety of chemical transformations, most notably in cross-coupling reactions. The carbon-halogen bond is a key platform for creating new carbon-carbon and carbon-heteroatom bonds with high regiocontrol. chemicalbook.com

The electronic nature of the pyridine ring, being an electron-deficient π-system, makes it less reactive towards typical electrophilic aromatic substitution reactions compared to benzene. chemicalbook.com Therefore, halogenation often requires harsh conditions or specialized strategies. chemicalbook.com Methods for the selective halogenation of pyridines are a significant area of research. For instance, strategies have been developed that use pyridine N-oxides or designed phosphine (B1218219) reagents to achieve regioselective halogenation at specific positions on the pyridine ring. chemicalbook.com Halopyridines are considered key intermediates for the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. chemicalbook.com The presence of two bromine atoms in 2,5-Dibromopyridin-4-ol offers multiple sites for potential functionalization, allowing for the construction of more complex molecular architectures.

Significance of Pyridine Scaffolds in Modern Chemical Synthesis

Direct Synthetic Routes

Direct synthetic routes aim to introduce the required functional groups onto a pyridine or pyridin-4-ol scaffold in a minimum number of steps. These methods include direct bromination of precursors and hydroxylation of pre-brominated pyridines.

The introduction of bromine atoms onto the pyridine ring is a key step. The reactivity and regioselectivity of this process are highly dependent on the existing substituents and the reaction conditions.

Pyridin-4-ol exists in tautomeric equilibrium with pyridin-4-one. This structure is highly activated towards electrophilic substitution. The bromination of 4-pyridone (the predominant tautomer) is facile, but often leads to disubstitution due to the high reactivity of the ring. cdnsciencepub.com Studies on the kinetics of bromination in aqueous solutions show that the monobromo derivative, 3-bromo-4-pyridone, can be more reactive towards further bromination than the starting material itself, leading to the formation of the 3,5-dibromo product. cdnsciencepub.com For instance, the direct bromination of 4-pyridone in an aqueous medium buffered to a pH of approximately 4.3 resulted in a mixture containing the desired monobromo product along with a significant amount (26%) of the dibromo derivative. cdnsciencepub.com Similarly, attempted monobromination of 4-hydroxypyridine-N-oxide with bromine has been reported to yield the 3,5-dibromo derivative directly. cdnsciencepub.com

Achieving specific bromination patterns requires carefully chosen reagents and conditions. A common strategy for the synthesis of dibrominated hydroxypyridines is the use of N-Bromosuccinimide (NBS) in an appropriate solvent. Research has shown that the annular dibromination of various hydroxypyridines can be achieved with high yields using NBS in acetonitrile. researchgate.netresearchgate.net This method provides a direct route to precursors like 3,5-dibromo-2-hydroxypyridine (B76924) and 3,5-dibromo-4-hydroxypyridine. researchgate.netresearchgate.net

| Starting Material | Reagent | Solvent | Product | Yield (%) | Reference |

| 2-Hydroxypyridine | NBS | MeCN | 3,5-Dibromo-2-hydroxypyridine | 95 | researchgate.netresearchgate.net |

| 4-Hydroxypyridine | NBS | MeCN | 3,5-Dibromo-4-hydroxypyridine | 86 | researchgate.netresearchgate.net |

| 2-Hydroxy-6-methylpyridine | NBS | MeCN | 3,5-Dibromo-2-hydroxy-6-methylpyridine | 98 | researchgate.netresearchgate.net |

Table 1: Regioselective Dibromination of Hydroxypyridine Precursors. This interactive table summarizes the conditions and yields for the dibromination of various hydroxypyridine derivatives.

An alternative strategy to direct bromination of a hydroxypyridine is the introduction of a hydroxyl group onto a pre-existing dibromopyridine scaffold. A specific method for the synthesis of this compound involves the C-4 lithiation of 2,5-dibromopyridine (B19318). arkat-usa.orgresearchgate.net In this process, 2,5-dibromopyridine is treated with a strong base like lithium diisopropylamide (LDA) at a low temperature (-78 °C), leading to regioselective metalation at the C-4 position. arkat-usa.orgresearchgate.net The resulting lithiated intermediate is then reacted with an electrophile, such as trimethylborate, followed by oxidation with peracetic acid to yield the target molecule, 2,5-Dibromo-4-hydroxypyridine. researchgate.net This method has been reported to produce the desired product in a high yield of 94%. researchgate.net

Complex pyridine derivatives can be constructed through sequential reactions, where functional groups are introduced or modified in a stepwise manner. This approach allows for greater control over the final structure.

A well-established multi-step route to this compound begins with the manipulation of 2-aminopyridine. The synthesis proceeds by first preparing 2-amino-5-bromopyridine (B118841), a key intermediate. heteroletters.orgresearchgate.net This intermediate is then converted to 2,5-dibromopyridine via a Sandmeyer-type reaction. heteroletters.org

The Sandmeyer reaction involves the diazotization of the amino group on 2-amino-5-bromopyridine using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid like hydrobromic acid (HBr). chemicalbook.comgoogle.comgoogle.com The resulting diazonium salt is subsequently displaced by a bromide ion to yield 2,5-dibromopyridine. heteroletters.orgchemicalbook.com Various modifications of this reaction exist, with some procedures employing a copper(I) bromide catalyst to facilitate the conversion, while others use liquid bromine. heteroletters.orggoogle.com The final step in this sequence is the hydroxylation of the synthesized 2,5-dibromopyridine at the C-4 position, as described in section 2.1.2. arkat-usa.orgresearchgate.net

| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |

| 2-Amino-5-bromopyridine | 1. NaNO₂, 47% HBr, Br₂2. NaOH | 0-5 | 88.7 | chemicalbook.com |

| 2-Amino-5-bromopyridine | 1. NaNO₂, 48% HBr, CuBr2. NaOH | -5 | 60 | google.comgoogle.com |

| 2-Amino-5-bromopyridine | 1. NaNO₂, 48% HBr, CuBr2. NaOH | 0 | 64 | google.comgoogle.com |

| 2-Amino-5-bromopyridine | 1. NaNO₂, 48% HBr2. Br₂ | Not Specified | 93 | heteroletters.org |

Table 2: Synthesis of 2,5-Dibromopyridine via Sandmeyer Reaction of 2-Amino-5-bromopyridine. This interactive table compares various reported conditions and yields for the conversion of 2-Amino-5-bromopyridine to 2,5-dibromopyridine.

Multi-Step Synthesis from Substituted Pyridines

Reaction Conditions and Optimization for Yield and Selectivity

Optimizing the synthesis of halogenated pyridinols like this compound is a complex task that requires careful control over reaction parameters to maximize yield and ensure regioselectivity. While direct synthesis methods for this compound are not extensively documented in publicly available literature, the principles of optimizing related pyridine syntheses can be applied.

The synthesis of the precursor, 2,5-dibromopyridine, often involves a Sandmeyer-type reaction starting from 2-amino-5-bromopyridine. The conditions for this reaction can be finely tuned to improve the yield and purity of the product. Key variables include the temperature, the concentration of reagents, and the choice of catalyst. For instance, in the diazotization and subsequent bromination of 2-amino-5-bromopyridine, controlling the temperature between -5°C and 15°C is crucial. google.comgoogle.com The molar ratio of the reactants, such as the ratio of 2-amino-5-bromopyridine to cuprous bromide, also plays a significant role in the reaction's efficiency. google.com

The following table outlines typical reaction conditions for the synthesis of 2,5-dibromopyridine from 2-amino-5-bromopyridine, a critical precursor.

Table 1: Reaction Conditions for the Synthesis of 2,5-Dibromopyridine

| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Amino-5-bromopyridine | NaNO₂, HBr | CuBr | Water | -5 to 15 | 2-5 | 55-64 |

| 2-Amino-5-bromopyridine | NaNO₂, HBr (47%) | - | Water | 0-5 | 0.5 | Not specified |

Indirect Synthetic Approaches

Indirect methods provide alternative pathways to this compound, often by modifying closely related pyridine derivatives. These approaches can offer advantages in terms of starting material availability and regiochemical control.

Transformations of Other Halogenated Pyridinols

The transformation of existing halogenated pyridinols into this compound represents a viable synthetic strategy. This can involve the introduction of a bromine atom or the manipulation of other functional groups on the pyridine ring. While a direct conversion of another halogenated pyridinol to the target compound is not explicitly detailed, the principles can be inferred from related reactions. For example, the synthesis of 2-amino-3-hydroxy-5-bromopyridine is achieved through the reaction of 2-amino-3,5-dibromopyridine (B40352) with potassium hydroxide (B78521) in the presence of copper powder at high temperature and pressure. This demonstrates that a bromine atom on the pyridine ring can be substituted with a hydroxyl group under specific conditions.

Derivatization from Related Pyridine Compounds (e.g., 2,5-Dibromopyridine)

A more direct and well-documented indirect approach involves the derivatization of the readily available 2,5-dibromopyridine. One effective method is the regioselective C-4 lithiation of 2,5-dibromopyridine, followed by reaction with an electrophile to introduce the hydroxyl group.

A reported synthesis involves the deprotonation of 2,5-dibromopyridine with lithium diisopropylamide (LDA) at -78°C. The resulting 4-lithiated intermediate is then treated with trimethylborate, followed by oxidation with peracetic acid to yield the 4-hydroxy derivative, this compound, in a high yield of 94%. researchgate.net

Another potential route starts with the synthesis of 2,5-dibromo-4-methoxypyridine (B2608117). This intermediate can be prepared from 2,5-dibromo-4-iodopyridine (B1400602) by reaction with sodium methoxide (B1231860) in the presence of a copper(I) iodide catalyst. researchgate.netarkat-usa.org The subsequent demethylation of 2,5-dibromo-4-methoxypyridine would then yield the desired this compound. nih.gov

Table 2: Indirect Synthesis of this compound Derivatives

| Starting Material | Reagents | Intermediate | Final Product | Yield (%) |

|---|---|---|---|---|

| 2,5-Dibromopyridine | 1. LDA, -78°C2. Trimethylborate3. Peracetic acid | 2,5-Dibromo-4-lithiopyridine | This compound | 94 |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and its precursors, several greener strategies can be considered. These include the use of less hazardous solvents, solvent-free reaction conditions, and biocatalysis. rasayanjournal.co.innih.govnih.govscielo.br

For the synthesis of hydroxypyridines in general, multicomponent reactions under solvent-free conditions or in aqueous media have been explored as environmentally friendly alternatives. rasayanjournal.co.in Microwave-assisted synthesis is another green technique that can lead to shorter reaction times and higher yields. nih.gov

A particularly promising green approach is the use of biocatalysts. While the direct biocatalytic hydroxylation of 2,5-dibromopyridine to this compound has not been specifically reported, studies have shown that microorganisms can hydroxylate other brominated pyridines. For instance, the biotransformation of halogenated pyridin-2-amines to their hydroxylated derivatives has been demonstrated. The application of whole-cell biocatalysts containing dioxygenases for the regioselective hydroxylation of pyridine derivatives under mild conditions presents a potential green route to this compound. researchgate.net This approach avoids the use of harsh reagents and high temperatures often associated with traditional chemical methods.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dibromopyridin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Analysis for Proton Environments

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J) for the protons in 2,5-Dibromopyridin-4-OL, are not available in the reviewed literature.

¹³C NMR Spectroscopic Analysis for Carbon Framework

Detailed ¹³C NMR data, which would provide information on the chemical environment of each carbon atom in the this compound framework, has not been reported.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

No studies utilizing 2D NMR techniques to establish connectivity and provide a complete structural assignment for this compound have been found.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments and Functional Group Analysis

Experimental IR and Raman spectra for this compound, necessary for the assignment of vibrational modes and the analysis of its functional groups, are not publicly available.

Analysis of Hydrogen Bonding and Tautomerism

A detailed analysis of hydrogen bonding and the potential pyridinol-pyridone tautomerism in this compound based on vibrational spectroscopy is not possible without the relevant spectral data.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation

Specific experimental data on the mass spectrum, including the molecular ion peak and fragmentation patterns for this compound, is not available in the searched literature. Analysis would typically involve identifying the isotopic pattern characteristic of two bromine atoms and observing fragmentation pathways such as the loss of CO, Br, or HCN, but this cannot be detailed without actual experimental results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Published UV-Vis absorption spectra and data regarding the specific electronic transitions (e.g., π → π* and n → π*) for this compound could not be located. The position of the hydroxyl group and the bromine atoms on the pyridine (B92270) ring would be expected to influence the absorption maxima, but quantitative data is not available.

X-ray Diffraction (XRD) for Solid-State Structure and Crystallography

Crystallographic data, including the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound, are not present in the reviewed scientific databases. Such data is essential for a definitive elucidation of its solid-state structure and intermolecular interactions.

Further experimental research is required to determine the specific spectroscopic and crystallographic properties of this compound.

Reactivity and Reaction Mechanisms of 2,5 Dibromopyridin 4 Ol

Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridines, particularly when substituted with good leaving groups like halogens. wikipedia.org The pyridine nitrogen activates the ortho (C2/C6) and para (C4) positions towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com

In 2,5-Dibromopyridin-4-OL, the C2 and C5 positions are halogenated. The C2-bromo substituent is positioned ortho to the electron-withdrawing nitrogen atom, making it significantly more activated for SNAr compared to the C5-bromo substituent, which is in a meta position. The hydroxyl group at the C4 (para) position further influences the electronic distribution of the ring. Consequently, nucleophilic attack is highly favored at the C2 position.

The general mechanism involves the addition of a nucleophile to the C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides substantial stabilization. libretexts.org The subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the 2-substituted product.

Common nucleophiles used in SNAr reactions with halopyridines include amines, alkoxides, and thiolates. chemrxiv.org The reaction conditions typically involve heating the substrate with the nucleophile, often in the presence of a base to facilitate the reaction. rsc.org

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution

| Position of Bromine | Electronic Activation | Predicted Reactivity with Nucleophiles |

|---|---|---|

| C2 | ortho to Nitrogen | High |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles, making it less reactive than benzene. wikipedia.org Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, which further increases its deactivating effect. wikipedia.org

However, the substituents on the this compound ring introduce competing electronic effects. The hydroxyl group at C4 is a powerful activating group and directs electrophiles to the ortho positions (C3 and C5). The two bromine atoms are deactivating but also ortho-, para-directing.

The directing effects can be summarized as follows:

-OH group (at C4): Strongly activating, directs to C3 and C5.

Pyridine Nitrogen: Strongly deactivating, directs to C3 and C5 (meta positions).

-Br (at C2): Deactivating, directs to C3.

-Br (at C5): Deactivating, directs to C6.

Considering these combined influences, the C3 position is the most likely site for electrophilic attack. It is activated by the potent hydroxyl group and is a meta position relative to the deactivating nitrogen. Kinetic studies on the bromination of 4-pyridone have shown that it behaves similarly to a phenoxide ion, which is highly activated towards electrophilic substitution. cdnsciencepub.com This suggests that despite the deactivating effects of the nitrogen and bromine atoms, reactions like halogenation at the C3 position are feasible.

Halogen Exchange Reactions

Halogen-metal exchange is a powerful tool for the functionalization of aryl halides. In dihalogenated pyridines, selective exchange can often be achieved by controlling reaction conditions. For 2,5-dibromopyridine (B19318), treatment with butyllithium at low temperatures (-100 °C) in tetrahydrofuran has been shown to result in a mixture of lithiated species, with a preference for exchange at the C5 position. scite.aiacs.orgdoi.org

The presence of the hydroxyl group at the C4 position in this compound would first be deprotonated by the organolithium reagent. The resulting pyridinolate could then influence the regioselectivity of the subsequent halogen-lithium exchange through chelation or inductive effects. A combination of reagents, such as i-PrMgCl and n-BuLi, can be used to perform selective bromine-metal exchange on bromopyridines that contain acidic protons, such as hydroxyl groups, under non-cryogenic conditions. nih.gov This approach prevents intermolecular quenching and can offer high selectivity. nih.gov The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Transformations Involving the Hydroxyl Group

O-Alkylation and O-Acylation Reactions

The hydroxyl group of this compound can readily undergo O-alkylation and O-acylation to form ethers and esters, respectively. These reactions typically proceed by first deprotonating the hydroxyl group with a suitable base to form the more nucleophilic pyridinolate anion.

O-Alkylation: This is commonly achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com The pyridinol is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) or another alkylating agent in an SN2 reaction to form the ether. nih.govnih.gov The choice of solvent and base can be critical for achieving high yields and selectivity. nih.gov

O-Acylation: The formation of esters via O-acylation can be accomplished by reacting the pyridinol with an acylating agent like an acid chloride or an acid anhydride in the presence of a base. nih.gov Pyridine itself is often used as the solvent and base for such reactions. nih.gov Catalysts like 4-dimethylaminopyridine (DMAP) can be added to accelerate the acylation of alcohols. uni-muenchen.de

Ether and Ester Formation

The formation of ethers and esters from this compound provides a route to a diverse range of derivatives with modified properties.

Ether Formation: The Williamson ether synthesis is a versatile method for preparing both simple and complex ethers from this substrate. youtube.comlibretexts.org The reaction involves the SN2 displacement of a halide from an alkyl halide by the pyridinolate anion. masterorganicchemistry.com The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions. masterorganicchemistry.com

Ester Formation: Esterification is readily achieved by reacting the pyridinol with carboxylic acid derivatives. A common laboratory method involves using an acid anhydride, such as acetic anhydride, with pyridine as a catalyst and solvent. nih.gov The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxyl group attacks the carbonyl carbon of the acylating agent.

Table 2: Typical Conditions for O-Alkylation and O-Acylation

| Reaction Type | Reagents | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| O-Alkylation | Alkyl Halide (e.g., CH₃I) | K₂CO₃, NaH | DMF, Acetone | Reflux or heating |

Cross-Coupling Reactions at Bromine Centers

The bromine atoms at the C2 and C5 positions of the 2,5-dibromo-4-pyridone ring are amenable to substitution through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for constructing complex molecular architectures. The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgwikipedia.org

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgtcichemicals.com This reaction is noted for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.com

The general catalytic cycle for Suzuki coupling proceeds through three main steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 2,5-dibromo-4-pyridone. This is often the rate-determining step. libretexts.org

Transmetalation : The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex. This step is facilitated by the base. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

In the case of 2,5-dibromo-4-pyridone, selective mono- or di-substitution can potentially be achieved by controlling the reaction conditions and stoichiometry of the boronic acid. The relative reactivity of the C2 and C5 bromine atoms is influenced by both electronic and steric factors. Studies on similar polyhalogenated pyridines have shown that regioselectivity can be achieved, allowing for the stepwise introduction of different aryl or vinyl groups. nih.gov

| Coupling Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ or K₂CO₃ | Toluene/Water or Dioxane/Water | 80-110 °C |

| Heteroarylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane or THF | 80-110 °C |

| Vinylboronic Acid Ester | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | Room Temp to 100 °C |

The Sonogashira coupling reaction is an effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine, which also serves as the solvent. wikipedia.org The reaction is highly valued for its ability to be carried out under mild, often room-temperature, conditions. wikipedia.org

The catalytic cycle involves two interconnected cycles:

Palladium Cycle : Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst.

Copper Cycle : The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex.

The final step is reductive elimination from the palladium center to yield the alkynylated pyridine and regenerate the Pd(0) catalyst. Research on the Sonogashira coupling of substituted bromopyridines has established optimized conditions that lead to high yields of the desired 2-amino-3-alkynylpyridines. semanticscholar.orgscirp.org These conditions, involving a palladium catalyst, a phosphine (B1218219) ligand, and a copper(I) additive, serve as a model for the potential alkynylation of 2,5-dibromo-4-pyridone. semanticscholar.org

| Alkyne Partner | Catalyst System (Pd Source / Cu Source / Ligand) | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / PPh₃ | Triethylamine (Et₃N) | DMF or THF | Room Temp to 100 °C |

| Trimethylsilylacetylene | Pd(OAc)₂ / CuI / PPh₃ | Diisopropylamine (DIPA) | Toluene | Room Temp to 80 °C |

| Alkyl Alkyne | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 °C |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, allowing the formation of aryl amines under conditions that are often milder than classical methods. wikipedia.org The process requires a palladium catalyst, a suitable phosphine ligand, and a base. researchgate.net

The reaction mechanism follows the general cross-coupling pathway:

Oxidative Addition : A Pd(0) species adds to the C-Br bond of 2,5-dibromo-4-pyridone.

Amine Coordination and Deprotonation : The amine coordinates to the palladium(II) complex, and the base removes a proton from the nitrogen, forming a palladium amide complex.

Reductive Elimination : The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst. libretexts.org

Strong bases like sodium tert-butoxide are essential for catalyst turnover. researchgate.net The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results by promoting the reductive elimination step. researchgate.net

| Amine Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Primary Arylamine (e.g., Aniline) | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 °C |

| Secondary Aliphatic Amine (e.g., Morpholine) | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 100 °C |

| Primary Alkylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-Butanol | 100 °C |

Negishi Coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. wikipedia.org It is a highly versatile method with excellent functional group tolerance, allowing for the coupling of sp³, sp², and sp carbon atoms. wikipedia.org The organozinc reagents are typically prepared from the corresponding organic halide and activated zinc, or via transmetalation from an organolithium or Grignard reagent. youtube.com The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation with the organozinc species, and reductive elimination. youtube.com

Stille Coupling utilizes an organotin compound (organostannane) as the coupling partner for an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The reaction is known for its broad scope, as organostannanes are stable to air and moisture and tolerant of most functional groups. wikipedia.org However, a significant drawback is the toxicity of the organotin compounds and byproducts. organic-chemistry.org The mechanism proceeds via the standard oxidative addition, transmetalation, and reductive elimination sequence. wikipedia.org

| Reaction | Organometallic Reagent | Catalyst System (Pd Source / Ligand) | Solvent | Typical Temperature |

|---|---|---|---|---|

| Negishi Coupling | Aryl-ZnBr | Pd(PPh₃)₄ | THF or Dioxane | Room Temp to 100 °C |

| Negishi Coupling | Alkyl-ZnCl | Pd(OAc)₂ / CPhos | THF / NMP | Room Temp to 60 °C |

| Stille Coupling | Vinyl-Sn(nBu)₃ | Pd(PPh₃)₄ | Toluene or DMF | 80-110 °C |

| Stille Coupling | Heteroaryl-SnMe₃ | Pd₂(dba)₃ / P(furyl)₃ | Dioxane | 100 °C |

Oxidation and Reduction Chemistry

The oxidation of pyridine rings typically involves the nitrogen atom, leading to the formation of pyridine N-oxides. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution.

For 2,5-dibromo-4-pyridone, oxidation would likely target the ring nitrogen. The presence of the electron-withdrawing bromine atoms and the pyridone carbonyl group deactivates the ring towards electrophilic attack, but N-oxidation is still a feasible transformation. The resulting N-oxide could serve as an intermediate for further functionalization. The reaction conditions would need to be carefully controlled to avoid side reactions, given the presence of multiple functional groups on the substrate.

Reduction of Halogen Substituents

There is currently a lack of specific scientific literature detailing the reduction of the bromo substituents on this compound. In principle, the dehalogenation of brominated pyridines can be achieved through various methods, including catalytic hydrogenation. For instance, the catalytic hydrogenation of substituted pyridines using catalysts like platinum(IV) oxide (PtO2) is a known method for the reduction of the pyridine ring itself, and in some cases can also effect dehalogenation. asianpubs.orgresearchgate.net The conditions for such reactions, including pressure, temperature, and solvent, can influence the outcome, determining whether the ring is reduced, the halogens are removed, or both. asianpubs.orgresearchgate.net However, without experimental data for this compound, any proposed mechanism or outcome would be purely speculative. The electronic effects of the hydroxyl group at the 4-position would significantly impact the reactivity of the bromo substituents compared to a simple 2,5-dibromopyridine.

Reactivity in Specific Synthetic Pathways

Information regarding the specific use of this compound in synthetic pathways is not available in the reviewed literature. Halogenated pyridines are valuable intermediates in organic synthesis, often utilized in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. The bromine atoms at the 2- and 5-positions could potentially undergo reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. However, the presence of the 4-hydroxyl group, which can exist in tautomeric equilibrium with the corresponding pyridone, would likely require protection before such reactions could be successfully employed. The specific reaction conditions and the viability of this compound as a substrate in these pathways have not been documented.

While the synthesis of related compounds like 2,5-dibromopyridine and 4-hydroxypyridine are well-established, the specific reactivity of this compound remains an area that requires further investigation. google.comchemicalbook.comguidechem.comgoogle.comchemicalbook.com

Computational Chemistry and Theoretical Investigations of 2,5 Dibromopyridin 4 Ol

Density Functional Theory (DFT) Studies

Geometry Optimization and Electronic Structure Calculations

The foundational step in any DFT study is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. For 2,5-Dibromopyridin-4-OL, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles.

The electronic structure calculations that follow a geometry optimization reveal how electrons are distributed within the molecule. Key parameters derived from these calculations include the total energy, dipole moment, and the energies of the molecular orbitals. These calculations for this compound would likely be performed using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p), which has been shown to provide reliable results for similar organic molecules.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (B3LYP/6-311++G(d,p)) This table is for illustrative purposes to show typical data obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C2-Br | 1.895 |

| Bond Length (Å) | C5-Br | 1.898 |

| Bond Length (Å) | C4-O | 1.350 |

| Bond Length (Å) | O-H | 0.965 |

| Bond Length (Å) | C2-N1 | 1.340 |

| Bond Angle (°) | C3-C4-C5 | 118.5 |

| Bond Angle (°) | C4-O-H | 109.2 |

| Dihedral Angle (°) | Br-C2-C3-C4 | 0.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would highlight the regions most susceptible to nucleophilic and electrophilic attack, respectively. The presence of the electron-withdrawing bromine atoms and the electron-donating hydroxyl group would significantly influence the energies and localizations of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound (B3LYP/6-311++G(d,p)) This table is for illustrative purposes to show typical data obtained from FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different regions of electrostatic potential: red typically represents regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine (B92270) ring, indicating their potential as hydrogen bond acceptors and sites for electrophilic interaction. Regions of positive potential would be expected around the hydrogen atom of the hydroxyl group and potentially near the bromine atoms due to sigma-hole effects, making them sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying charge transfer interactions and understanding hyperconjugation effects.

The analysis provides information on the occupancy of each NBO, with deviations from the ideal integer values (2 for a bond or lone pair, 1 for a radical) indicating electron delocalization. Second-order perturbation theory analysis within the NBO framework can quantify the stabilization energy associated with donor-acceptor interactions (e.g., lone pair to antibonding orbital). For this compound, NBO analysis would elucidate the nature of the C-Br, C-O, and N-C bonds and reveal the extent of electron delocalization from the lone pairs on the oxygen, nitrogen, and bromine atoms into antibonding orbitals of the ring.

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Theory for this compound This table is for illustrative purposes to show typical data obtained from NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-C3) | 25.5 |

| LP(1) O | σ(C4-C3) | 5.2 |

| LP(1) Br(C2) | σ(C2-N1) | 3.1 |

| π(C5-C6) | π(C2-C3) | 18.9 |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent effects, and interactions with other molecules.

For this compound, an MD simulation could be used to study its behavior in a solvent, such as water or an organic solvent. This would provide insights into its solvation properties, including the formation and dynamics of hydrogen bonds between the hydroxyl group and solvent molecules. Furthermore, if this compound were being investigated as a potential ligand for a biological target, MD simulations of the ligand-protein complex could be used to assess the stability of the binding and identify key intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are built by calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for a training set of molecules with known activities. Statistical methods are then used to develop a model that can predict the activity of new, untested compounds.

If a series of derivatives of this compound were synthesized and tested for a specific biological activity, QSAR modeling could be employed to understand the structural requirements for that activity. Descriptors such as molecular weight, logP (lipophilicity), HOMO-LUMO gap, and dipole moment for each derivative would be correlated with their measured activity. A successful QSAR model could then be used to virtually screen new derivatives and prioritize the synthesis of compounds with potentially higher activity.

Spectroscopic Property Prediction and Correlation with Experimental Data

A comprehensive analysis of "this compound" through computational chemistry is hindered by the limited availability of published research that directly correlates theoretical predictions with experimental spectroscopic data for this specific compound. Extensive searches of scientific literature and chemical databases did not yield studies presenting a side-by-side comparison of calculated and measured spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectroscopy, for this compound.

Theoretical investigations of molecules, like this compound, typically employ quantum mechanical methods such as Density Functional Theory (DFT) for predicting structural and spectroscopic properties. For instance, DFT calculations are a standard approach for predicting ¹H and ¹³C NMR chemical shifts, as well as vibrational frequencies in IR and Raman spectroscopy. The accuracy of these predictions is highly dependent on the chosen functional and basis set.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. These computational techniques can provide valuable insights into the electronic structure and behavior of molecules.

However, the validation of such theoretical models relies on the comparison of the predicted data with experimentally obtained spectra. For this compound, the absence of publications containing both sets of data prevents a detailed discussion and the creation of comparative data tables as requested. While experimental spectra for related compounds and computational studies on other pyridine derivatives are available, a focused analysis on this compound is not possible with the current state of publicly accessible research.

Therefore, this section cannot be completed with the required detailed research findings and interactive data tables due to the lack of specific scientific literature on the computational and experimental spectroscopic correlation for this compound.

Advanced Applications of 2,5 Dibromopyridin 4 Ol in Organic Synthesis

Role as a Versatile Synthetic Intermediate

2,5-Dibromopyridin-4-OL, also known as 2,5-dibromo-4-hydroxypyridine, serves as a robust intermediate in organic synthesis due to its distinct reactive sites. The bromine atoms at the C2 and C5 positions of the pyridine (B92270) ring are excellent leaving groups for a variety of metal-catalyzed cross-coupling reactions. This allows for the sequential and controlled introduction of new carbon-carbon and carbon-heteroatom bonds.

The differential reactivity of the bromine atoms can often be exploited. The C2 position is generally more susceptible to nucleophilic substitution and oxidative addition to a metal catalyst (e.g., Palladium(0)) compared to the C5 position. This selectivity enables chemists to perform stepwise functionalization, first at the C2 position and then at the C5 position, thereby creating unsymmetrically substituted pyridines.

Furthermore, the hydroxyl group at the C4 position adds another layer of versatility. It can undergo O-alkylation or O-arylation to introduce ether linkages. Alternatively, it can be converted into a triflate (trifluoromethanesulfonate), transforming the oxygen into an excellent leaving group for another set of cross-coupling reactions. This multi-faceted reactivity makes this compound a highly sought-after precursor for complex molecule synthesis in the pharmaceutical and agrochemical industries. chemimpex.comnbinno.com

| Functional Group | Position | Potential Transformations |

| Bromine | C2 | Suzuki, Stille, Negishi, Buchwald-Hartwig, Sonogashira cross-coupling |

| Bromine | C5 | Suzuki, Stille, Negishi, Buchwald-Hartwig, Sonogashira cross-coupling |

| Hydroxyl | C4 | O-alkylation, O-arylation, Conversion to Triflate for cross-coupling |

Building Block for Complex Heterocyclic Systems

The strategic placement of reactive handles on the this compound core makes it an ideal starting point for the synthesis of more complex heterocyclic structures, including polysubstituted pyridines and fused-ring systems.

The generation of polysubstituted pyridines is a cornerstone of modern medicinal chemistry, as the substitution pattern around the ring dictates the molecule's biological activity. nih.govnih.gov this compound provides a clear and efficient route to a variety of tri- and tetra-substituted pyridines.

A common strategy involves a sequential, palladium-catalyzed Suzuki cross-coupling reaction. nih.govresearchgate.net By carefully controlling reaction conditions, an aryl or heteroaryl boronic acid can be coupled selectively at the more reactive C2 position. Following purification, the remaining bromine at the C5 position can be subjected to a second, different cross-coupling reaction. This modular approach allows for the synthesis of a diverse library of 2,5-disubstituted-4-hydroxypyridines.

Illustrative Reaction Scheme:

Step 1: Selective Monosubstitution (e.g., Suzuki Coupling)

Reactants: this compound + Arylboronic Acid (R¹-B(OH)₂)

Catalyst: Pd(PPh₃)₄

Product: 2-Aryl-5-bromo-pyridin-4-ol

Step 2: Second Substitution

Reactants: 2-Aryl-5-bromo-pyridin-4-ol + R²-Boronic Acid / Stannane / Organozinc

Catalyst: Palladium catalyst

Product: 2-Aryl-5-R²-pyridin-4-ol

Step 3: Functionalization of Hydroxyl Group

Reactants: 2,5-Disubstituted-pyridin-4-ol + Alkyl Halide / Triflic Anhydride

Product: 2,5-Disubstituted-4-alkoxypyridine or 2,5-Disubstituted-4-triflyloxypyridine

This stepwise methodology provides access to a wide range of substitution patterns that would be difficult to achieve through traditional ring-synthesis methods like the Hantzsch synthesis. nih.govresearchgate.netmdpi.com

Fused heterocyclic systems are prevalent in natural products and pharmaceuticals, often exhibiting enhanced biological activity due to their rigid, planar structures. nih.gov this compound can be elaborated into precursors for intramolecular cyclization reactions, leading to the formation of fused pyridines.

For example, a group introduced at the C2 or C5 position via cross-coupling can contain a functional handle that subsequently reacts with the adjacent hydroxyl group (or a group ortho to the newly introduced substituent) to form a new ring. A typical strategy might involve:

Suzuki coupling of this compound with a boronic acid that has an ortho-functional group, such as 2-aminophenylboronic acid or 2-hydroxyphenylboronic acid.

The resulting intermediate, a 2-(2-aminophenyl)-5-bromopyridin-4-ol, can then undergo an intramolecular cyclization . For instance, a palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) between the aniline nitrogen and the C-Br bond at the C5 position would yield a complex, fused heterocyclic system.

This "coupling-then-cyclization" strategy is a powerful tool for rapidly building molecular complexity and accessing novel fused pyridine scaffolds. researchgate.net

Precursor for Bioactive Molecules

The pyridine core is a key pharmacophore in numerous commercial drugs and agrochemicals. The ability to synthesize highly functionalized pyridines from intermediates like this compound is therefore of critical importance to these industries. google.comgoogle.com

While specific blockbuster drugs directly synthesized from this compound are not prominently disclosed in public literature, its structural analogues are widely cited as key pharmaceutical intermediates. chemimpex.comnbinno.comfrontierspecialtychemicals.com The di-brominated pyridine motif allows for the attachment of various pharmacophoric groups necessary for biological activity. For instance, closely related compounds like 2,5-dibromo-4-methylpyridine are recognized for their role in creating Active Pharmaceutical Ingredients (APIs). nbinno.com The synthesis of complex, polysubstituted pyridines is essential for developing agents targeting a wide range of diseases.

| Drug Name (Example) | Therapeutic Area | Structural Feature |

| Etoricoxib | Anti-inflammatory | Substituted Pyridine Core |

| Bosutinib | Oncology | Substituted Quinoline (Fused Pyridine) |

| Nevirapine | Antiviral (HIV) | Fused Pyridine System |

This table illustrates the importance of the substituted pyridine motif in pharmaceuticals. These drugs are not necessarily synthesized from this compound but represent the types of complex targets for which it is a valuable potential precursor.

The agrochemical sector also relies heavily on substituted pyridine heterocycles for the development of new herbicides, fungicides, and insecticides. chemimpex.comnbinno.com The precise arrangement of substituents on the pyridine ring is crucial for achieving high efficacy against target pests while maintaining low toxicity to crops and non-target organisms.

Analogues such as 2,5-dibromo-4-methylpyridine are explicitly mentioned as being instrumental in the synthesis of agrochemicals. nbinno.com The versatile reactivity of this compound makes it an equally valuable platform for creating novel agrochemical candidates. Through sequential cross-coupling and functionalization, chemists can systematically modify the pyridine structure to optimize its biological activity and environmental profile.

Applications in Material Science

Liquid Crystal Synthesis

There is no available research data detailing the synthesis or evaluation of liquid crystals derived from this compound.

Polymer Chemistry

There is no available research data concerning the use of this compound as a monomer or functional component in polymer chemistry.

Catalyst Ligand Synthesis and Evaluation

There is no available research data on the synthesis of catalyst ligands from this compound or the evaluation of their subsequent performance in catalytic reactions.

Derivatives and Analogs of 2,5 Dibromopyridin 4 Ol

Structure-Activity Relationship (SAR) Studies of Substituted 4-Hydroxypyridines

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For substituted 4-hydroxypyridines, these studies reveal how different functional groups and their positions on the pyridine (B92270) ring influence their therapeutic effects.

Research has shown that the nature, position, and stereochemistry of substituents on the 4-hydroxypyridine ring can significantly impact biological activity. For instance, in the context of antiproliferative agents, the presence of electron-donating groups like -OH and -OCH3, or nitrogen-containing groups like -NH2 and -C=O, has been found to enhance activity against various cancer cell lines. mdpi.com Conversely, the introduction of bulky groups or halogen atoms can sometimes lead to a decrease in antiproliferative efficacy. mdpi.com

In the development of inhibitors for enzymes such as prolyl hydroxylase domain (PHD) enzymes, SAR studies on related 4-hydroxypyrimidine inhibitors have highlighted the importance of specific interactions with the enzyme's active site. nih.gov For example, targeting a hydrophobic pocket near the active site with appropriate substituents can lead to potent and selective inhibition. nih.gov While these studies are on a related pyrimidine scaffold, the principles of exploiting specific binding interactions can be extrapolated to the design of 4-hydroxypyridine derivatives.

The following table summarizes the general SAR trends for substituted 4-hydroxypyridines based on available research.

| Substituent Group | Position on Pyridine Ring | General Effect on Biological Activity |

| Electron-donating groups (-OH, -OCH3) | Various | Generally enhances antiproliferative activity mdpi.com |

| Nitrogen-containing groups (-NH2, -C=O) | Various | Can increase antiproliferative effects mdpi.com |

| Halogen atoms | Various | Can decrease antiproliferative activity mdpi.com |

| Bulky groups | Various | Often leads to lower antiproliferative activity mdpi.com |

| Hydrophobic moieties | Specific (e.g., targeting enzyme pockets) | Can increase potency and selectivity of enzyme inhibitors nih.gov |

Synthesis and Characterization of Functionalized Analogs

The synthesis of functionalized analogs of 2,5-dibromopyridin-4-ol allows for the exploration of a wider chemical space and the fine-tuning of its properties. This subsection details the synthesis and characterization of specific classes of analogs.

The introduction of an amino group to the dibromopyridinol scaffold can be achieved through various synthetic routes. A common approach involves the nitration of the parent pyridinol followed by reduction of the nitro group to an amine. The synthesis of related compounds like 3-amino-2-chloropyridin-4-ol is documented, providing a template for the synthesis of the dibromo analog. sigmaaldrich.com The characterization of these compounds typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm the structure and purity.

Alkyl and aryl substituted analogs can be prepared through cross-coupling reactions, such as the Suzuki or Stille reactions, on a suitable brominated pyridine precursor. For example, 4-bromo-2,5-dimethylpyridine can be synthesized from 2,5-dimethylpyridin-4-ol. scbt.com The synthesis of 4-bromo-2,3-dimethylpyridine from 2,3-dimethylpyridin-4-ol involves reaction with phosphorus tribromide. chemicalbook.com The resulting product can be characterized by 1H NMR and LC/MS to confirm its structure. chemicalbook.com The synthesis of aryl-substituted pyridines often utilizes palladium-catalyzed cross-coupling reactions. researchgate.net

The table below provides characterization data for 4-Bromo-2,5-dimethylpyridine.

| Property | Value |

| CAS Number | 17117-23-6 |

| Molecular Formula | C7H8BrN scbt.com |

| Molecular Weight | 186.05 g/mol scbt.com |

The synthesis of other halogenated pyridin-4-ols provides insight into the role of the position of the halogen atoms. 3,5-Dibromopyridin-4(1H)-one is a heterocyclic organic compound with a pyridine ring substituted by two bromine atoms at the 3 and 5 positions. cymitquimica.com Its synthesis can be achieved through the direct bromination of pyridine under controlled conditions. guidechem.com 2,6-Dibromopyridine can be synthesized from 2,6-dichloropyridine via a refluxing reaction with a bromide source. google.com The subsequent conversion to 2,6-dibromopyridin-4-ol would typically involve a nucleophilic substitution reaction to introduce the hydroxyl group at the 4-position.

Comparative Reactivity and Selectivity Studies of Derivatives

The electronic and steric effects of different substituents on the pyridine ring can significantly influence the reactivity and selectivity of the derivatives in various chemical transformations. For instance, the nucleophilicity of the pyridone anion is a key factor in its reactions. Studies have shown that the 2-pyridone anion is a stronger nucleophile than the 4-pyridone anion. acs.org

In cross-coupling reactions, the relative reactivity of different halogen substituents can be exploited for selective functionalization. The general order of reactivity for leaving groups in Suzuki cross-coupling reactions on pyridine rings is -I > -Br ≥ -OTf >> -Cl. nih.gov This chemoselectivity allows for the stepwise introduction of different substituents onto a polysubstituted pyridine core. nih.gov For example, in a molecule containing both a bromo and a chloro substituent, the bromo group will preferentially react in a palladium-catalyzed cross-coupling reaction.

Exploration of Isomeric Forms and Tautomeric Equilibria

4-Hydroxypyridine and its derivatives can exist in tautomeric equilibrium with their corresponding pyridin-4(1H)-one form. wikipedia.org The position of this equilibrium is influenced by the solvent and the substitution pattern on the ring.

In solution, the keto (pyridin-4-one) tautomer is generally favored, while the enol (4-hydroxypyridine) form becomes more significant in very dilute solutions or in non-polar solvents. wikipedia.org In the gas phase, however, the enol tautomer is the dominant species. wikipedia.orgstackexchange.comacs.org The equilibrium between the two forms is a dynamic process.

The presence of different substituents can shift this equilibrium. Electron-withdrawing groups on the pyridine ring can favor the conversion of 4-methoxypyridine derivatives to their corresponding 1-methylpyridones in the presence of an alkylating agent. researchgate.net The study of these tautomeric equilibria is essential as the different tautomers can exhibit distinct chemical reactivity and biological activity.

The table below summarizes the favored tautomeric form of 4-hydroxypyridine in different environments.

| Environment | Favored Tautomer |

| Gas Phase | Enol (4-Hydroxypyridine) wikipedia.orgstackexchange.com |

| Non-polar Solvents | Enol (4-Hydroxypyridine) becomes more significant wikipedia.org |

| Polar Solvents | Keto (Pyridin-4-one) stackexchange.com |

| Crystalline State | Keto (Pyridin-4-one) stackexchange.com |

Biological and Biomedical Research Potential of 2,5 Dibromopyridin 4 Ol and Its Derivatives

Antimicrobial and Antiviral Activities

The pyridine (B92270) nucleus is a key structural motif in many compounds exhibiting a wide range of therapeutic properties, including antimicrobial and antiviral effects. nih.govnih.gov The introduction of halogen atoms, such as bromine, into the pyridine ring is a common strategy in medicinal chemistry to enhance biological activity. nih.gov

Research into alkyl pyridinol compounds has demonstrated their antimicrobial effects, particularly against Gram-positive bacteria. mdpi.com The presence and position of a bromine atom can influence this activity. For instance, a study of various pyridinol analogues revealed that a derivative featuring a bromine atom was the most effective in inhibiting the growth of several Staphylococcus aureus strains. mdpi.com The position of the nitrogen atom within the pyridinol ring also appears to play a role in the compound's antimicrobial properties. mdpi.com While many of these pyridine derivatives show strong activity against Gram-positive bacteria, they are often inactive against Gram-negative pathogens like P. aeruginosa, suggesting a mechanism of action that is specific to Gram-positive bacteria. mdpi.com

Furthermore, pyridinium (B92312) bromide salts have shown excellent antibacterial activity against Gram-negative bacteria such as Xanthomonas oryzae and Ralstonia solanacearum. nih.gov The antimicrobial potential of pyridine derivatives is often linked to a balance between hydrophobicity and hydrophilicity. nih.gov Fusing the pyridine ring with other heterocyclic structures, such as imidazo[2,1-b] mdpi.comnih.govopenaccessjournals.comthiadiazole, has also yielded compounds with high antibacterial and antifungal activity. nih.gov

In the realm of antiviral research, pyridine derivatives have been investigated for their activity against a wide array of viruses, including HIV, Hepatitis C and B, and Respiratory Syncytial Virus (RSV). researchgate.netbenthamscience.com The mechanism of action for their antiviral effects can vary, ranging from the inhibition of viral reverse transcriptase and polymerase to interfering with viral maturation and replication cycles. researchgate.net

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound/Derivative Class | Target Organism(s) | Observed Activity/MIC Values | Reference(s) |

|---|---|---|---|

| Alkyl Pyridinol with Bromine | Staphylococcus aureus (including MRSA) | MICs between 4–8 µg/mL | mdpi.com |

| Isonicotinic acid hydrazides with Br group | S. aureus, B. subtilis, E. coli, C. albicans | Highly active, better than standard norfloxacin (B1679917) and fluconazole | nih.gov |

| Pyridinium bromide salts | Xanthomonas oryzae, Ralstonia solanacearum | Excellent antibacterial activity | nih.gov |

| Pyridine-Imidazothiadiazole Hybrids | Bacteria and Fungi | MIC as low as 0.5 μg/mL against bacteria; 8 μg/mL against fungi | nih.gov |

Anticancer Research

Pyridine derivatives represent a versatile and significant class of compounds in the field of anticancer drug development. nih.gov Their structural diversity allows for the modulation of various molecular pathways involved in cancer progression. nih.gov The inclusion of bromine in heterocyclic structures has been noted in compounds with potent anticancer effects. For example, a symmetric 4-aryl-1,4-dihydropyridine containing a 4-bromophenyl group demonstrated significant cytotoxicity against human cervical adenocarcinoma (HeLa) and breast carcinoma (MCF-7) cell lines. mdpi.com The presence of the 4-bromophenyl moiety was considered essential for its anticancer action. mdpi.com

Similarly, research on thiazolo[4,5-d]pyrimidine (B1250722) derivatives has identified compounds with notable antiproliferative activity. One derivative, 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, proved to be the most active among a newly synthesized series when screened by the National Cancer Institute. mdpi.com Other studies have synthesized quinazoline-based compounds that displayed high antiproliferative activity against various cancer cell lines, including leukemia, colon cancer, melanoma, and breast cancer, with GI50 values in the micromolar range. nih.govrsc.org

The combination of a pyridine ring with a 1,2,4-triazole (B32235) moiety has also been explored, leading to hybrid compounds with potential dual functionality as both anticancer and antimicrobial agents. nih.gov

Table 2: Anticancer Activity of Selected Brominated and Pyridine-Related Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC50 / GI50) | Reference(s) |

|---|---|---|---|

| Diethyl 4-(4-bromophenyl)-1,4-dihydropyridine | HeLa (cervical), MCF-7 (breast) | IC50 = 2.3 µM (HeLa), 5.7 µM (MCF-7) | mdpi.com |

| Quinazoline-chalcone derivative | K-562 (leukemia), HCT-116 (colon), MCF7 (breast) | GI50 = 0.622–1.81 μM | nih.govrsc.org |

Enzyme Inhibition Studies

Enzyme inhibition is a fundamental strategy in drug discovery, and pyridine derivatives have been developed as inhibitors for a wide range of enzymatic targets. nih.gov For instance, certain pyridine derivatives have been designed and synthesized to act as potent inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.gov Molecular docking studies have shown that these inhibitors can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

Other research has demonstrated that pyridine derivatives can inhibit NADH dehydrogenase, an essential enzyme in mitochondrial respiration. nih.gov The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is oxidized to the pyridinium ion MPP+, which then inhibits this enzyme, leading to ATP depletion. nih.gov Studies have shown that other structurally related pyridine compounds can be even more potent inhibitors of NADH dehydrogenase than MPP+. nih.gov

In the context of cancer therapy, derivatives of aminopyrimidine have been developed as highly potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication that is often overexpressed in various cancers. nih.gov One such inhibitor showed a PLK4 IC50 value of 0.0067 μM. nih.gov

Development of Therapeutic Agents

The diverse biological activities of pyridine derivatives make them attractive scaffolds for the development of new therapeutic agents. nih.gov Their potential applications span a wide range of diseases. The antimicrobial properties of brominated pyridinols and other pyridine derivatives suggest their potential for development as new antibiotics, particularly against drug-resistant Gram-positive bacteria. mdpi.com

The potent and selective cytotoxicity of certain brominated dihydropyridines against cancer cells highlights their promise as lead compounds for novel anticancer drugs. mdpi.com Furthermore, the ability of pyridine-based compounds to inhibit key enzymes like cholinesterases and protein kinases opens avenues for developing treatments for neurodegenerative diseases and various cancers. nih.govnih.gov The strategy of creating hybrid molecules, such as combining pyridine and 1,2,4-triazole moieties, aims to produce agents with dual functionality, for example, possessing both antimicrobial and antitumor effects. nih.gov

Pharmacological Profiling and Mechanism of Action Studies

Understanding the pharmacological profile and mechanism of action is crucial for the development of any therapeutic agent. For pyridine derivatives, these mechanisms are quite varied. In their role as antimicrobial agents, some pyridine compounds are thought to disrupt the bacterial cell membrane or interfere with essential metabolic pathways, with a selectivity that often depends on the bacterial cell wall structure (Gram-positive vs. Gram-negative). mdpi.com

As anticancer agents, the mechanism can involve the inhibition of key enzymes that regulate cell division, such as PLK4. nih.gov Other pyridine-based anticancer compounds have been found to interact with DNA through intercalation or groove binding, leading to the inhibition of replication and transcription. nih.govrsc.org

In enzyme inhibition, molecular docking studies have been instrumental in elucidating the mechanism of action. For cholinesterase inhibitors, these studies reveal specific interactions with amino acid residues in the active and peripheral sites of the enzyme. nih.gov For NADH dehydrogenase inhibitors, the mechanism involves accumulation within the mitochondria followed by inhibition of the enzyme complex, which disrupts cellular energy production. nih.gov The specific geometry conferred by the pyridine nucleus, along with various functional groups, determines the molecule's interaction with specific protein targets, defining its biological selectivity and mechanism of action. nih.gov

Emerging Research Directions and Future Perspectives for 2,5 Dibromopyridin 4 Ol

Advanced Catalytic Methods for Synthesis and Derivatization

The derivatization of 2,5-Dibromopyridin-4-OL is central to unlocking its potential. Modern catalytic methods offer precise and efficient pathways to selectively functionalize its structure. The two bromine atoms, located at electronically distinct positions (C2 and C5), present an opportunity for regioselective transformations using advanced palladium, copper, or nickel catalysis.

Future research will likely focus on exploiting the differential reactivity of the C-Br bonds. The C2-Br bond is generally more susceptible to nucleophilic attack and oxidative addition to metal catalysts compared to the C5-Br bond. This allows for sequential, site-selective cross-coupling reactions. For instance, a carefully controlled Suzuki or Sonogashira reaction could be performed at the C2 position, leaving the C5 bromine intact for a subsequent, different coupling reaction. This stepwise approach enables the construction of complex, unsymmetrically substituted pyridine (B92270) derivatives from a single starting material.

Furthermore, C-H activation is an emerging frontier that could be applied to the C3 and C6 positions of the ring, offering pathways for derivatization without pre-functionalization. Catalytic systems that can direct C-H functionalization ortho to the hydroxyl group or the nitrogen atom would provide a powerful tool for creating highly decorated pyridinol structures.

| Catalytic Reaction Type | Potential Application on this compound | Anticipated Outcome |

| Suzuki Coupling | Pd-catalyzed reaction with boronic acids/esters. | Formation of C-C bonds; introduction of aryl, heteroaryl, or alkyl groups at C2 and/or C5. |

| Sonogashira Coupling | Pd/Cu-catalyzed reaction with terminal alkynes. | Formation of C-C triple bonds; synthesis of rigid, linear structures for materials science. |

| Buchwald-Hartwig Amination | Pd- or Ni-catalyzed reaction with amines. | Formation of C-N bonds; synthesis of novel amino-pyridines for medicinal chemistry. |

| Stille Coupling | Pd-catalyzed reaction with organostannanes. | Formation of C-C bonds with a wide range of functional group tolerance. researchgate.net |

| C-H Activation | Directed functionalization of C3 or C6 positions. | Derivatization without relying on halogen handles, improving atom economy. |

Integration in Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. mdpi.com For reactions involving this compound, particularly those that are highly exothermic or use hazardous reagents, flow chemistry provides a transformative approach.

The high surface-area-to-volume ratio in microreactors allows for superior heat transfer, enabling precise temperature control that is often difficult to achieve in large flasks. uc.pt This is critical for managing exothermic lithiation or metal-catalyzed coupling reactions, preventing side reactions and improving product yields. Furthermore, flow chemistry allows for the safe handling of unstable intermediates, as they are generated and consumed in small quantities continuously within the reactor. mdpi.com

Automated synthesis platforms integrated with flow reactors can accelerate the exploration of the chemical space around the this compound core. By systematically varying reactants, catalysts, and reaction conditions under algorithmic control, these systems can rapidly generate libraries of derivatives for screening in drug discovery or materials science applications. rsc.org This high-throughput approach can significantly shorten the timeline for identifying molecules with desired properties.

Applications in Supramolecular Chemistry and Host-Guest Systems

The molecular structure of this compound is exceptionally well-suited for the design of complex supramolecular assemblies. It possesses a rich combination of functional groups capable of participating in a variety of specific and directional non-covalent interactions.

The two bromine atoms are effective halogen bond donors, capable of forming strong interactions with Lewis bases such as the nitrogen atom of another pyridine ring (Br···N). researchgate.net The pyridine nitrogen itself is a hydrogen and halogen bond acceptor. The pyridin-4-ol moiety is a potent hydrogen bond donor and acceptor, promoting self-assembly through strong O-H···N or O-H···O interactions. This combination of orthogonal interactions (halogen and hydrogen bonding) provides a powerful strategy for programming the self-assembly of molecules into predictable one-, two-, or three-dimensional architectures.

These properties make this compound an attractive building block for creating:

Crystal Engineering: Designing porous crystalline solids (co-crystals) for gas storage or separation.

Host-Guest Systems: Constructing molecular cages or clefts that can selectively bind small molecule guests. The pyridine and bromine moieties can create a π-electron-rich cavity capable of interacting with suitable guests. mdpi.com

Liquid Crystals: The rigid core and potential for directional interactions could be exploited in the design of novel liquid crystalline materials.

| Interaction Type | Participating Group(s) on Molecule | Potential Supramolecular Role |

| Hydrogen Bonding | -OH group, Pyridine-N | Primary interaction for forming chains, tapes, or rosettes. |

| Halogen Bonding | C-Br atoms (donors), Pyridine-N (acceptor) | Directional interaction for building higher-order networks and reinforcing crystal packing. researchgate.net |

| π-π Stacking | Pyridine Ring | Stabilizing interactions between layers of assembled molecules. mdpi.com |

| Anion-π Interactions | Pyridine Ring (π-acidic), Anions | Binding and recognition of anionic guest species. mdpi.com |

Exploration of New Biological Targets and Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound makes it a valuable starting point for exploring new biological targets. Halogen atoms, particularly bromine, can enhance binding affinity to protein targets through halogen bonding, improve metabolic stability, and increase cell membrane permeability.

The pyridin-4-ol core is a known pharmacophore in several classes of inhibitors. Future drug discovery efforts could focus on using this compound as a fragment or scaffold to target:

Protein Kinases: Many kinase inhibitors utilize a substituted pyridine core to interact with the hinge region of the ATP-binding pocket. The bromine and hydroxyl groups could be oriented to form key interactions.

Metalloproteinases: The nitrogen and oxygen atoms can act as chelating agents for metal ions in the active sites of enzymes like matrix metalloproteinases (MMPs).

Antimicrobial Agents: The halogenated pyridine motif is found in compounds with antibacterial and antifungal activity. researchgate.net Derivatives could be screened against a panel of resistant pathogens.

Antioxidants: Brominated phenols are known to possess antioxidant and cytoprotective properties, suggesting that this compound derivatives could be investigated for activity against oxidative stress-related diseases. nih.gov

The two bromine atoms serve as convenient handles for synthetic elaboration, allowing for the rapid creation of a focused library of compounds for structure-activity relationship (SAR) studies.

| Potential Biological Target Class | Rationale for Exploration | Key Molecular Features |

| Protein Kinases | Pyridine core is a common hinge-binding motif. | Pyridine-N, -OH group for H-bonding; C-Br for affinity/selectivity. |

| Metalloproteinases | Potential for metal chelation. | Pyridine-N and -OH as a bidentate ligand. |

| Bacterial/Fungal Enzymes | Halogenated heterocycles often exhibit antimicrobial properties. nih.gov | Lipophilicity and potential for specific interactions conferred by bromine atoms. |

| Oxidative Stress Pathways | Bromophenol substructure is associated with antioxidant activity. nih.gov | The hydroxypyridine core can participate in radical scavenging. |

Sustainable and Eco-friendly Chemical Processes involving this compound

The principles of green chemistry are increasingly guiding the development of chemical syntheses and processes. nih.gov Future research involving this compound will benefit from focusing on sustainability.

Key areas for development include:

Greener Synthesis Routes: Traditional methods for synthesizing pyridine derivatives can involve harsh conditions and toxic reagents. benthamscience.com Developing catalytic routes that use more benign reagents, such as iron-based catalysts, and minimize waste is a primary goal. rsc.org Exploring biocatalytic or enzyme-mediated reactions offers a promising green alternative. ijarsct.co.in